molecular formula C14H15FO3 B1321922 Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate CAS No. 80912-51-2

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

Cat. No.: B1321922
CAS No.: 80912-51-2
M. Wt: 250.26 g/mol
InChI Key: NCQFIBJQOZPYOI-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a fluorophenyl group, a ketone, and a carboxylate ester

Biochemical Analysis

Biochemical Properties

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoacylglycerol lipase (MAGL), a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . This interaction is competitive with respect to the 2-AG substrate, leading to the elevation of 2-AG levels and subsequent activation of cannabinoid receptors CB1 and CB2 .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in rodent brain studies, the compound time- and dose-dependently bound to MAGL, indirectly leading to CB1 receptor occupancy by raising 2-AG levels . This elevation in 2-AG levels has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MAGL. By inhibiting MAGL, the compound prevents the degradation of 2-AG, leading to increased levels of this endocannabinoid . The elevated 2-AG levels then activate CB1 and CB2 receptors, which are involved in various physiological processes such as mood regulation, appetite control, and pain modulation . Additionally, the compound has been shown to bind to MAGL in a competitive mode with respect to the 2-AG substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits time-dependent binding to MAGL, leading to sustained elevation of 2-AG levels . This prolonged elevation results in continuous activation of CB1 and CB2 receptors, which can have long-term effects on cellular function . Additionally, the stability and degradation of the compound in laboratory settings are crucial factors that influence its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide significant enzyme occupancy and therapeutic effects without adverse effects . At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is metabolized via hydroxylation and N-dealkylation . These metabolic processes are crucial for the compound’s biotransformation and elimination from the body. The involvement of specific enzymes and cofactors in these pathways can influence the compound’s metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Ketone: The ketone functionality can be introduced through oxidation reactions, such as using Jones reagent or PCC (Pyridinium chlorochromate).

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and employing greener chemistry principles to minimize waste and improve yield.

Types of Reactions:

    Oxidation: The ketone group can undergo further oxidation to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Jones reagent (chromic acid in acetone), PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can serve as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

  • Methyl 1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylate
  • Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate
  • Methyl 1-(4-methylphenyl)-4-oxocyclohexane-1-carboxylate

Comparison:

  • Fluorine Substitution: The presence of a fluorine atom in Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate can significantly alter its electronic properties, making it more electronegative and potentially more reactive in certain chemical reactions.
  • Biological Activity: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts.
  • Physical Properties: The fluorine atom can influence the compound’s solubility, boiling point, and overall stability.

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQFIBJQOZPYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608502
Record name Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80912-51-2
Record name Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred sodium methoxide solution, previously prepared starting from 1.3 parts of sodium in 160 parts of methanol, are added 13 parts of 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylic acid and the whole is stirred and refluxed for 1 hour. After cooling to room temperature, 22.8 parts of iodomethane are added dropwise. Upon completion, the whole is heated to reflux and stirring is continued overnight at reflux temperature. The reaction mixture is evaporated and the residue is taken up in trichloromethane. The organic phase is washed successively with water, a 5% sodium hydroxide solution and again with water, dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using trichloromethane as eluent. The pure fractions are collected and the eluent is evaporated, yielding 5 parts (36%) of methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate as an oily residue.
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